2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
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Overview
Description
2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazatricyclic core: This can be achieved through a series of cyclization reactions involving appropriate amine and halide precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the diazatricyclic core.
Addition of the diethyl groups: The diethyl groups are typically added through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: A ketone derivative with similar structural features.
2-(4-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: A bromine-substituted analog.
2-(4-Methylphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: A methyl-substituted analog.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol lies in its specific substitution pattern and the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H25ClN2O |
---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C18H25ClN2O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-5-7-14(19)8-6-13/h5-8,15-16,22H,3-4,9-12H2,1-2H3 |
InChI Key |
VKNKWKCYSZTGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)Cl)CC |
Origin of Product |
United States |
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